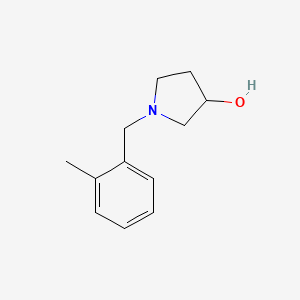

1-(2-Methylbenzyl)pyrrolidin-3-ol

描述

Significance of Pyrrolidine (B122466) Heterocycles in Contemporary Chemical Research

Pyrrolidine heterocycles are of paramount importance in contemporary chemical research due to their widespread presence in natural products, pharmaceuticals, and their utility as versatile synthetic intermediates and catalysts. The saturated and non-planar nature of the pyrrolidine ring allows for the creation of complex three-dimensional structures, which is a highly desirable feature in drug design to enhance target specificity and reduce off-target effects.

The pyrrolidine core is found in numerous alkaloids, amino acids like proline, and a variety of approved drugs, underscoring its biological relevance. In the realm of synthetic chemistry, chiral pyrrolidine derivatives are extensively used as organocatalysts, facilitating a wide range of stereoselective transformations. The ability to introduce various substituents at different positions of the pyrrolidine ring allows for the fine-tuning of its steric and electronic properties, making it a highly adaptable scaffold for creating diverse chemical libraries.

Overview of 1-(2-Methylbenzyl)pyrrolidin-3-ol within the Pyrrolidin-3-ol Class

Within the broader family of pyrrolidines, the pyrrolidin-3-ol class of compounds is characterized by the presence of a hydroxyl group at the 3-position of the ring. This functional group provides a handle for further chemical modifications and can participate in hydrogen bonding interactions, which is crucial for molecular recognition in biological systems.

This compound, with the chemical name 1-[(2-methylphenyl)methyl]pyrrolidin-3-ol and CAS number 1044773-97-8, is a specific member of this class. It features a 2-methylbenzyl group attached to the nitrogen atom of the pyrrolidin-3-ol core. While detailed research findings on this specific molecule are limited in publicly accessible literature, its structure suggests potential areas of investigation based on studies of related analogues.

Synthesis of 1-Benzylpyrrolidin-3-ol Analogues:

A common and versatile method for the synthesis of complex molecules containing the pyrrolidine scaffold is the Ugi four-component reaction (U-4CR). Research on a library of 1-benzylpyrrolidin-3-ol analogues has demonstrated the utility of this multi-component reaction. researchgate.net This approach involves the reaction of an amine, a carbonyl compound, a carboxylic acid, and an isocyanide in a one-pot synthesis, allowing for the rapid generation of a diverse range of products. It is highly probable that this compound can be synthesized using a similar protocol, by reacting pyrrolidin-3-ol with 2-methylbenzaldehyde, a suitable carboxylic acid, and an isocyanide.

Potential Research Interest:

Studies on structurally similar 1-benzylpyrrolidin-3-ol analogues have explored their potential as apoptotic agents. researchgate.net Apoptosis, or programmed cell death, is a critical process in multicellular organisms, and its dysregulation is a hallmark of cancer. Compounds that can induce apoptosis in cancer cells are of significant interest in the development of new anticancer therapies. The investigation into 1-benzylpyrrolidin-3-ol analogues suggests that this compound could also be a candidate for similar biological evaluations.

Due to the limited availability of specific experimental data for this compound, the following table presents general physicochemical properties for the closely related parent compound, 1-Benzylpyrrolidin-3-ol. These values provide an estimate of the expected properties for its derivatives.

Interactive Data Table: Physicochemical Properties of 1-Benzylpyrrolidin-3-ol

| Property | Value |

| Molecular Formula | C₁₁H₁₅NO |

| Molecular Weight | 177.24 g/mol |

| XLogP3 | 1.1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Exact Mass | 177.115364102 g/mol |

| Monoisotopic Mass | 177.115364102 g/mol |

| Topological Polar Surface Area | 23.5 Ų |

| Heavy Atom Count | 13 |

| Complexity | 154 |

Note: The data in this table is for the parent compound 1-Benzylpyrrolidin-3-ol and is intended to provide a general reference for the class of compounds to which this compound belongs.

Structure

3D Structure

属性

IUPAC Name |

1-[(2-methylphenyl)methyl]pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-10-4-2-3-5-11(10)8-13-7-6-12(14)9-13/h2-5,12,14H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCHKKIMRHNCWOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2CCC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Control in the Synthesis of 1 2 Methylbenzyl Pyrrolidin 3 Ol

Diastereoselective and Enantioselective Methodologies

The construction of the chiral pyrrolidine (B122466) ring in 1-(2-methylbenzyl)pyrrolidin-3-ol with precise stereocontrol relies heavily on diastereoselective and enantioselective methods. These strategies aim to control the formation of the two stereocenters present in the molecule (at the C3 and potentially other substituted positions of the ring).

1,3-Dipolar Cycloaddition: A powerful method for constructing the pyrrolidine ring is the [3+2] cycloaddition reaction involving azomethine ylides and an alkene. chemistryviews.org The stereochemical outcome of this reaction can be controlled by using chiral auxiliaries or catalysts. Azomethine ylides, generated in situ from the condensation of an α-amino acid ester with an aldehyde, react with dipolarophiles to form highly substituted pyrrolidines. nih.gov The choice of metal catalyst (e.g., Ag, Cu, Li) and chiral ligand can direct the cycloaddition to proceed with high diastereo- and enantioselectivity, allowing for the predictable formation of specific stereoisomers. rsc.org This versatility makes it a valuable tool for accessing diverse stereochemical patterns in pyrrolidine synthesis. rsc.org

Michael Addition: Asymmetric Michael additions are another cornerstone for the enantioselective synthesis of pyrrolidine precursors. rsc.org Organocatalytic enantioselective Michael addition of nitroalkanes to α,β-unsaturated esters can generate intermediates that, upon subsequent reduction and cyclization, yield highly enantiomerically enriched substituted pyrrolidines. rsc.org The stereochemistry is established during the initial carbon-carbon bond-forming step, guided by a chiral organocatalyst.

The table below illustrates examples of catalysts and conditions used in diastereoselective and enantioselective pyrrolidine synthesis methodologies.

| Methodology | Catalyst/Reagent | Key Feature | Typical Outcome |

| [3+2] Cycloaddition | Azomethine Ylide + Chiral N-tert-butanesulfinylazadiene | Ag₂CO₃ catalysis | Good to excellent diastereoselectivity, forming up to four stereogenic centers. chemistryviews.org |

| [3+2] Cycloaddition | Azomethine Ylide + Electron-deficient Olefin | In situ ylide generation | Access to a wide variety of substituted pyrrolidines. nih.gov |

| Michael Addition | 4-Oxo-2-enoates + Nitroalkanes | Organocatalysis | Yields highly enantiomerically enriched 5-alkyl-substituted pyrrolidine precursors. rsc.org |

Chiral Pool Approaches (e.g., from (S)-Diethylmalate)

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. nih.gov This approach incorporates a pre-existing stereocenter into the synthetic route, which is then used to direct the stereochemistry of subsequent transformations. For the synthesis of pyrrolidine derivatives, amino acids like L-proline and L-hydroxyproline are exceptionally common starting points. mdpi.comnih.gov

For instance, commercially available Boc-protected trans-4-hydroxy-L-proline can serve as a versatile precursor. mdpi.comnih.gov The inherent chirality and functionality of this molecule provide a robust framework for elaboration into more complex pyrrolidine targets. The synthesis begins with the chiral starting material, and subsequent steps are designed to preserve or transfer this chirality to the final product. While (S)-Diethylmalate is a known chiral building block, the use of chiral amino acids is more frequently documented for building the core pyrrolidine scaffold.

The general strategy involves:

Functional Group Manipulation: Protection of the amine and acid functionalities, followed by modification of the hydroxyl group.

Introduction of Substituents: Nucleophilic substitution or other reactions to install the desired groups on the pyrrolidine ring.

Final Elaboration: Deprotection and introduction of the N-(2-methylbenzyl) group to yield the target compound.

Asymmetric Catalysis in Pyrrolidin-3-ol Synthesis

Asymmetric catalysis is a powerful strategy where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. mdpi.com The development of organocatalysis, particularly using proline and its derivatives, has revolutionized the synthesis of chiral pyrrolidines. nih.govnih.gov

Organocatalysis: Chiral secondary amines, such as those derived from proline, can catalyze reactions by forming chiral enamines or iminium ions with carbonyl compounds. Diarylprolinol silyl ethers are a prominent class of organocatalysts that have proven highly effective in asymmetric functionalization of aldehydes and ketones. mdpi.comnih.gov These catalysts create a specific chiral environment around the reacting molecules, directing the approach of the reagents to favor the formation of one enantiomer over the other.

These catalytic cycles are often employed in key bond-forming steps, such as aldol (B89426) or Michael reactions, that build the carbon skeleton of the pyrrolidine precursor. The efficiency and selectivity of these catalysts can be finely tuned by modifying their structure, which allows for the optimization of reaction conditions for specific substrates. nih.gov

Stereospecific Cyclization Reactions

In a stereospecific reaction, the stereochemistry of the starting material directly determines the stereochemistry of the product. This approach is highly effective for synthesizing chiral pyrrolidin-3-ols from acyclic precursors that already contain the necessary stereocenters.

A common strategy involves the intramolecular cyclization of a chiral amino alcohol or a related derivative. mdpi.com For example, an acyclic precursor containing a leaving group at one end and a nucleophilic amine at the other can be synthesized with defined stereochemistry. The subsequent intramolecular nucleophilic substitution (S_N2) reaction proceeds with an inversion of configuration at the carbon bearing the leaving group, leading to the formation of the pyrrolidine ring in a predictable, stereospecific manner.

Another approach is the cyclization of an alkene via a Grubbs catalyst, followed by hydrogenation to yield the saturated pyrrolidine ring. mdpi.com If the acyclic alkene precursor is chiral, its stereochemistry can direct the formation of the cyclic product.

The table below outlines different stereospecific cyclization strategies.

| Starting Material Type | Reaction | Key Transformation | Stereochemical Outcome |

| Chiral Acyclic Amino Alcohol | Intramolecular S_N2 Cyclization | Amine displaces a leaving group (e.g., tosylate). | Inversion of configuration at the electrophilic carbon. |

| Chiral Acyclic Amide/Alkene | Ring-Closing Metathesis | Grubbs catalyst forms a 2-pyrroline derivative. | Stereochemistry of the precursor is retained in the product after hydrogenation. mdpi.com |

| Chiral Aminoaldehyde | Reductive Amination | Intramolecular reaction followed by reduction. | The stereocenters in the acyclic precursor dictate the final ring stereochemistry. |

Separation and Enrichment of Stereoisomers

When a synthetic route produces a mixture of stereoisomers (either enantiomers or diastereomers), separation and enrichment techniques are required to isolate the desired pure isomer. Since stereoisomers often have very similar physical properties, specialized methods are necessary. researchgate.net

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is one of the most powerful and widely used methods for separating enantiomers. nih.govmdpi.com The CSP contains a chiral selector that interacts diastereomerically with the enantiomers in the mixture, causing them to travel through the column at different rates and thus be separated. Polysaccharide-based CSPs are commonly employed for this purpose.

Classical Resolution: This method involves reacting a racemic mixture of the pyrrolidinol with a single enantiomer of a chiral resolving agent (e.g., a chiral carboxylic acid like tartaric acid). This reaction forms a mixture of diastereomeric salts. Since diastereomers have different physical properties (such as solubility), they can be separated by conventional techniques like fractional crystallization. researchgate.net After separation, the pure diastereomeric salt is treated to remove the resolving agent, yielding the enantiomerically pure pyrrolidinol.

Kinetic Resolution: In a kinetic resolution, the enantiomers of a racemic mixture react at different rates with a chiral catalyst or reagent. nih.gov This results in one enantiomer being consumed faster than the other, leaving the unreacted starting material enriched in the slower-reacting enantiomer. This technique is particularly useful for obtaining one enantiomer from a racemic mixture, although the maximum theoretical yield is 50%.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 2 Methylbenzyl Pyrrolidin 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms. For 1-(2-Methylbenzyl)pyrrolidin-3-ol, a full suite of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments would be employed to assign all proton and carbon signals and to establish the molecule's connectivity and stereochemistry.

Predicted ¹H and ¹³C NMR chemical shifts are crucial for structural confirmation. The tables below provide hypothetical, yet chemically reasonable, assignments for the proton and carbon signals of this compound, assuming a standard solvent like CDCl₃.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

|---|---|---|---|---|

| H-Ar (4H) | 7.10 - 7.25 | m | 4H | - |

| H-3 | ~4.40 | m | 1H | - |

| Benzyl-CH₂ | ~3.65 | s | 2H | - |

| H-2a, H-5a | ~2.80 - 2.95 | m | 2H | - |

| H-2b, H-5b | ~2.55 - 2.70 | m | 2H | - |

| Ar-CH₃ | ~2.35 | s | 3H | - |

| H-4a, H-4b | ~2.00 - 2.20 | m | 2H | - |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Label | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-Ar (quart.) | ~136.5 |

| C-Ar (quart.) | ~134.0 |

| C-Ar (CH) | ~130.0 |

| C-Ar (CH) | ~128.0 |

| C-Ar (CH) | ~127.5 |

| C-Ar (CH) | ~126.0 |

| C-3 | ~70.0 |

| Benzyl-CH₂ | ~59.0 |

| C-2, C-5 | ~54.0 |

| C-4 | ~35.0 |

High-Field NMR Techniques (e.g., COSY, TOCSY, HSQC, NOESY)

Two-dimensional (2D) NMR techniques are essential for assembling the molecular puzzle. They reveal correlations between nuclei that are not apparent in 1D spectra. nist.govnih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. nist.gov For this compound, COSY would establish the connectivity within the pyrrolidine (B122466) ring by showing cross-peaks between H-2/H-3, H-3/H-4, and H-4/H-5, confirming the spin system of the five-membered ring.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond direct neighbors, revealing all protons within a coupled spin system. google.com A TOCSY experiment would show correlations between all protons of the pyrrolidine ring (H-2, H-3, H-4, and H-5), clearly distinguishing them from the isolated benzyl (B1604629) and methyl signals.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. nih.govgoogleapis.com An HSQC spectrum would be used to definitively assign each carbon atom by linking it to its known proton signal. For example, the proton signal around 4.40 ppm (H-3) would show a cross-peak to the carbon signal around 70.0 ppm (C-3).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding connectivity. nih.gov This is crucial for determining stereochemistry and conformation.

Application of 2D NOESY for Stereochemical Assignment

The pyrrolidin-3-ol moiety contains a stereocenter at the C-3 position. While this specific compound is often supplied as a racemate, 2D NOESY is the primary method for determining the relative stereochemistry in chiral derivatives or confirming conformational preferences. google.com

In the context of this compound, a NOESY spectrum would reveal through-space correlations that help define the three-dimensional arrangement of the substituents on the pyrrolidine ring. For instance, correlations between the benzyl protons and specific protons on the pyrrolidine ring (e.g., H-2 or H-5) would provide insights into the preferred conformation of the benzyl group relative to the ring. If the compound were chiral and a single enantiomer were present, NOE signals between H-3 and protons at C-2 and C-4 could help establish the cis or trans relationship of the hydroxyl group relative to other substituents, should they exist.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and offers structural clues based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the exact mass of the parent ion with high precision. This allows for the calculation of the molecular formula, which is a critical step in confirming the identity of a compound. For this compound, the expected molecular formula is C₁₂H₁₇NO.

Predicted HRMS Data

| Ion | Calculated Exact Mass |

|---|---|

| [M+H]⁺ (C₁₂H₁₈NO⁺) | 192.1383 |

An experimental HRMS value matching one of these calculated masses to within a few parts per million (ppm) would provide strong evidence for the compound's elemental composition. google.com

Coupled Techniques (e.g., GC-MS, HPLC-MS)

Coupling chromatography with mass spectrometry allows for the analysis of complex mixtures and provides mass spectra for individual components.

GC-MS (Gas Chromatography-Mass Spectrometry): This technique is suitable for volatile and thermally stable compounds. This compound would likely be amenable to GC-MS analysis. The resulting mass spectrum would show a molecular ion peak (M⁺˙) and a series of fragment ions. A primary and highly characteristic fragmentation pathway would be the cleavage of the benzylic C-N bond, which is typically weak. This would lead to the formation of a stable 2-methylbenzyl cation.

Predicted Major Fragments in GC-MS (Electron Ionization)

| m/z | Predicted Fragment Identity |

|---|---|

| 191 | [M]⁺˙ |

| 105 | [C₈H₉]⁺ (2-methylbenzyl cation) |

| 86 | [C₅H₁₂N]⁺ (pyrrolidin-3-ol radical cation after H transfer) |

HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry): This is a versatile technique for a wide range of compounds. google.com Using a soft ionization technique like electrospray ionization (ESI), HPLC-MS would typically show the protonated molecular ion [M+H]⁺ at m/z 192.1, confirming the molecular weight with minimal fragmentation. Tandem MS (MS/MS) experiments could then be performed on this ion to induce fragmentation and gain further structural information. google.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of IR radiation at specific vibrational frequencies.

The IR spectrum of this compound would be expected to display several characteristic absorption bands that confirm the presence of its key functional groups.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400 - 3200 (broad) | O-H stretch | Alcohol |

| 3050 - 3010 | C-H stretch | Aromatic |

| 2960 - 2850 | C-H stretch | Aliphatic (CH₂, CH₃) |

| 1495, 1450 | C=C stretch | Aromatic Ring |

| 1150 - 1050 | C-N stretch | Tertiary Amine |

| 1100 - 1000 | C-O stretch | Secondary Alcohol |

The presence of a broad band in the 3400-3200 cm⁻¹ region is a definitive indicator of the hydroxyl (-OH) group. The combination of aromatic C-H stretches above 3000 cm⁻¹ and the sharp peaks corresponding to the ortho-substituted benzene (B151609) ring provides clear evidence of the 2-methylbenzyl moiety.

Computational and Theoretical Investigations of 1 2 Methylbenzyl Pyrrolidin 3 Ol

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and other properties from first principles. For pyrrolidine (B122466) derivatives, DFT methods like B3LYP, often paired with basis sets such as 6-31G* or 6-311G(d,p), are commonly used to achieve a balance between computational cost and accuracy in predicting molecular structures and thermochemical properties.

Electronic Structure Analysis (HOMO/LUMO Energies)

The electronic structure of a molecule is key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive and less stable.

Table 1: Illustrative Frontier Orbital Energies for a Pyrrolidine Derivative Note: This data is illustrative for a generic pyrrolidine derivative and not specific to 1-(2-Methylbenzyl)pyrrolidin-3-ol. It serves to demonstrate typical values obtained from DFT calculations.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Dipole Moment and Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. It is plotted on the molecule's surface, where different colors indicate varying electrostatic potentials. Typically, red regions signify negative potential (electron-rich areas, prone to electrophilic attack), blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack), and green regions represent neutral potential. For this compound, the MEP map would be expected to show a negative potential (red) around the oxygen atom of the hydroxyl group and the nitrogen atom of the pyrrolidine ring, highlighting these as potential hydrogen bond acceptors. The hydrogen of the hydroxyl group would exhibit a positive potential (blue), marking it as a hydrogen bond donor.

Geometrical and Conformational Analysis

The three-dimensional structure of a molecule is crucial for its function, particularly its ability to fit into the binding site of a biological target. DFT calculations are used to find the most stable (lowest energy) conformation of a molecule by optimizing its geometry, including bond lengths, bond angles, and dihedral angles. For this compound, conformational analysis would explore the orientation of the 2-methylbenzyl group relative to the pyrrolidine ring and the stereochemistry of the hydroxyl group at the 3-position. The pyrrolidine ring itself can adopt different puckered conformations (envelope or twist), and computational analysis can determine the most energetically favorable form.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. mdpi.com This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action. The process involves placing the ligand in the active site of the receptor and calculating a "docking score," which estimates the binding affinity.

In a hypothetical docking study of this compound, the compound would be docked into the active site of a relevant protein target. For example, pyrrolidine derivatives have been investigated as inhibitors of enzymes like α-mannosidase and myeloid cell leukemia-1 (Mcl-1). nih.govtandfonline.com The results would reveal key interactions, such as:

Hydrogen bonds: The hydroxyl group and the pyrrolidine nitrogen are potential hydrogen bond donors and acceptors.

Hydrophobic interactions: The benzyl (B1604629) ring would likely engage in π-π stacking or other hydrophobic interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the binding pocket. nih.gov

Van der Waals forces: General attractive or repulsive forces between the ligand and protein atoms.

Table 2: Illustrative Molecular Docking Results for Pyrrolidine Derivatives against a Target Note: This table presents example data for various pyrrolidine derivatives docked against a hypothetical protein target to illustrate typical findings.

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Pyrrolidine Derivative A | -8.5 | TYR23, PHE78 (π-π stacking), ASP102 (H-bond) |

| Pyrrolidine Derivative B | -7.9 | TRP150 (π-π stacking), LYS45 (H-bond) |

| Pyrrolidine Derivative C | -9.1 | PHE78 (π-π stacking), GLU99 (H-bond), LEU82 (hydrophobic) |

Quantitative Structure-Activity Relationship (QSAR) and Related Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical model that correlates the chemical structure of a series of compounds with their biological activity. nih.gov These models use molecular descriptors—numerical values that quantify various aspects of a molecule's physicochemical properties (e.g., steric, electronic, hydrophobic).

For a series of this compound analogs, a QSAR study would involve synthesizing or computationally generating derivatives with different substituents and measuring their biological activity against a specific target. scispace.com Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR methods that use steric and electrostatic fields to build these correlations. tandfonline.com A successful QSAR model can predict the activity of new, unsynthesized compounds and provide insights into the structural features that enhance or diminish activity. nih.gov For example, a QSAR model for pyrrolidine derivatives acting as antiarrhythmic agents found that specific descriptors related to molecular shape and charge distribution were critical for activity. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, complementing the static picture from molecular docking. nih.gov An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion, offering insights into the stability and flexibility of the complex. researchgate.net

If a promising docking pose for this compound were identified, an MD simulation (e.g., over 100 nanoseconds) would be performed. researchgate.net Key analyses from the simulation would include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's position in the binding site. A stable RMSD suggests a stable binding mode. mdpi.com

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

Interaction Analysis: To monitor the persistence of hydrogen bonds and other key interactions over the simulation time.

These simulations can validate the docking results and provide a more realistic understanding of the binding event. researchgate.net

In Silico Prediction of Reactivity and Reaction Pathways

Computational and theoretical investigations are pivotal in modern chemistry for predicting the reactivity of novel compounds and elucidating potential reaction pathways without the immediate need for extensive laboratory experimentation. For a molecule such as this compound, in silico methods can provide valuable insights into its chemical behavior, metabolic fate, and potential for forming various products under different conditions. These studies typically employ a range of computational techniques, from quantum mechanics to machine learning, to model the molecule's electronic structure and interactions.

Detailed research into the specific reactivity of this compound is not extensively available in public literature; however, established computational methodologies can be applied to predict its behavior. Such investigations would likely focus on several key areas: identifying the most reactive sites on the molecule, predicting the products of common organic reactions, and modeling its metabolic transformation in biological systems.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for this type of analysis. nih.govnih.gov These methods can determine the distribution of electron density across the molecule, highlighting atoms or bonds that are particularly susceptible to electrophilic or nucleophilic attack. By calculating properties such as frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and bond dissociation energies, researchers can build a comprehensive picture of the molecule's intrinsic reactivity. nih.govarabjchem.org

Furthermore, computational tools can simulate entire reaction pathways, calculating the activation energies for various potential transformations. nih.gov This allows for the prediction of the most likely products under specific reaction conditions. For example, the oxidation of the hydroxyl group, N-dealkylation, or aromatic hydroxylation of the benzyl ring are all potential reactions that can be modeled.

In the context of drug development and safety assessment, predicting metabolic pathways is a critical application of in silico methods. nih.govcam.ac.uk Software platforms that combine knowledge-based systems with molecular docking simulations can predict which cytochrome P450 (CYP) isoenzymes are most likely to metabolize the compound. researchgate.netnih.gov These programs can identify the most probable sites of metabolism (SOMs) on the molecule and even suggest the structures of the resulting metabolites. nih.govresearchgate.net

While specific experimental data for this compound is not available to create factual tables, the following tables represent the type of data that would be generated in a typical in silico investigation of its reactivity and metabolism.

Table 1: Hypothetical Predicted Sites of Metabolism (SOM) for this compound

This table illustrates how a computational tool might rank the potential sites on the molecule for metabolic transformation, typically by cytochrome P450 enzymes. The probability score is a hypothetical value indicating the likelihood of metabolism at that site.

| Rank | Atom/Group | Predicted Transformation | Probability Score |

| 1 | C3-Hydroxyl | Oxidation to Ketone | 0.85 |

| 2 | N-Benzyl Methylene | N-Dealkylation | 0.72 |

| 3 | Benzyl Ring (para) | Aromatic Hydroxylation | 0.65 |

| 4 | Pyrrolidine C5 | C-Hydroxylation | 0.58 |

| 5 | Benzyl Methyl Group | Oxidation to Carboxylic Acid | 0.49 |

This data is illustrative and does not represent experimentally verified results.

Table 2: Hypothetical Calculated Bond Dissociation Energies (BDE) for Key C-H Bonds

This table shows representative BDE values for various hydrogen atoms in the molecule, as might be calculated using DFT methods. Lower BDE values typically indicate a higher susceptibility to abstraction by radical species, a key step in many oxidative reactions.

| Bond Location | Bond Type | Calculated BDE (kcal/mol) |

| Pyrrolidine C3 | C-H (tertiary) | 92.5 |

| N-Benzyl Methylene | C-H (secondary) | 89.8 |

| Pyrrolidine C2/C5 | C-H (secondary, alpha to N) | 91.2 |

| Benzyl Methyl | C-H (primary) | 98.6 |

| Aromatic Ring | C-H (sp2) | 110.5 |

This data is illustrative and does not represent experimentally verified results.

Table 3: Predicted Major Metabolites from In Silico Pathway Analysis

Based on the predicted sites of metabolism, computational software can generate the structures of likely metabolites. This table lists some of the primary metabolites that might be predicted for this compound.

| Metabolite Name | Metabolic Reaction |

| 1-(2-Methylbenzyl)pyrrolidin-3-one | Oxidation of secondary alcohol |

| Pyrrolidin-3-ol | N-Dealkylation |

| 1-(2-Carboxybenzyl)pyrrolidin-3-ol | Oxidation of benzyl methyl group |

| 1-(4-Hydroxy-2-methylbenzyl)pyrrolidin-3-ol | Aromatic hydroxylation |

This data is illustrative and does not represent experimentally verified results.

Chemical Reactivity and Functional Group Transformations of 1 2 Methylbenzyl Pyrrolidin 3 Ol

Reactivity of the Hydroxyl Group (e.g., Oxidation, Derivatization)

The secondary hydroxyl group at the C-3 position of the pyrrolidine (B122466) ring is a versatile handle for numerous chemical modifications, including oxidation to a ketone and derivatization through esterification or etherification.

Oxidation: The hydroxyl group can be oxidized to the corresponding ketone, 1-(2-methylbenzyl)pyrrolidin-3-one. This transformation is a fundamental reaction in organic synthesis. A variety of oxidizing agents can be employed for this purpose, ranging from chromium-based reagents to milder, more selective methods. Enzymatic reduction of the resulting 1-benzyl-3-pyrrolidinone can yield enantiopure 1-benzyl-3-hydroxypyrrolidine, which is a valuable intermediate for various pharmaceuticals . The choice of oxidant is crucial to avoid over-oxidation or side reactions involving the tertiary amine or the benzyl (B1604629) group.

Derivatization: The hydroxyl group readily undergoes derivatization to form esters and ethers.

Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of the corresponding esters. This reaction is often used to introduce a variety of functional groups or to act as a protecting group for the hydroxyl functionality. Biocatalytic transesterification, for instance using lipase from Aspergillus Oryzae, can be employed for the kinetic resolution of racemic N-benzyl-3-pyrrolidinols, providing access to enantiomerically enriched esters and alcohols tandfonline.com.

Etherification: The formation of ethers can be achieved under various conditions, such as the Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base followed by reaction with an alkyl halide. This allows for the introduction of a wide range of alkyl or aryl groups at the 3-position of the pyrrolidine ring.

Table 1: Representative Derivatization Reactions of the Hydroxyl Group

| Reaction Type | Reagents and Conditions | Product Type |

| Oxidation | Swern oxidation, Dess-Martin periodinane | Ketone |

| Esterification | Acyl chloride, pyridine | Ester |

| Etherification | NaH, Alkyl halide | Ether |

Reactivity of the Pyrrolidine Nitrogen (e.g., N-Alkylation)

The tertiary nitrogen atom of the pyrrolidine ring in 1-(2-Methylbenzyl)pyrrolidin-3-ol is nucleophilic and can participate in several reactions, most notably N-alkylation to form quaternary ammonium salts and N-debenzylation to yield the secondary amine.

N-Alkylation (Quaternization): The lone pair of electrons on the nitrogen atom can attack an electrophilic carbon, such as in an alkyl halide, leading to the formation of a quaternary ammonium salt researchgate.netresearchgate.net. This reaction introduces a permanent positive charge on the nitrogen atom, significantly altering the molecule's physical and biological properties. The reaction's success can depend on the steric bulk of the alkylating agent nih.gov.

N-Debenzylation: The 2-methylbenzyl group can be cleaved under various conditions to yield pyrrolidin-3-ol. Catalytic hydrogenolysis is a common method for N-debenzylation, often employing a palladium catalyst on carbon (Pd/C) under a hydrogen atmosphere acs.org. Acid-facilitated debenzylation is another approach, particularly when other functional groups in the molecule are sensitive to reductive conditions researchgate.netnih.gov. The combination of Pd/C with niobic acid-on-carbon has been shown to facilitate this deprotection acs.org. Reductive cleavage of the C–N bond in N-benzoyl pyrrolidines has also been achieved using a combination of Lewis acid and photoredox catalysis nih.gov.

Table 2: Reactivity of the Pyrrolidine Nitrogen

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide (e.g., CH₃I) | Quaternary ammonium salt |

| N-Debenzylation | H₂, Pd/C | Secondary amine (pyrrolidin-3-ol) |

Transformations of the Aromatic Moiety

The 2-methylbenzyl group provides a platform for modifications on the aromatic ring, primarily through electrophilic aromatic substitution and reactions involving the benzylic methyl group.

Electrophilic Aromatic Substitution: The benzene (B151609) ring can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation. The position of substitution (ortho, meta, or para to the methylene bridge) is directed by the existing substituents and the reaction conditions st-andrews.ac.ukyoutube.comorganicchemistrytutor.comyoutube.comyoutube.com. The pyrrolidinylmethyl substituent is generally considered to be ortho, para-directing, although the steric hindrance from the ortho-methyl group will influence the regioselectivity of the incoming electrophile.

Benzylic Oxidation: The methyl group on the benzene ring is susceptible to oxidation to a carboxylic acid or an aldehyde under appropriate conditions nih.govru.nlacs.org. This transformation can be achieved using various oxidizing agents, such as potassium permanganate or chromium trioxide. The choice of oxidant and reaction conditions is critical to selectively oxidize the benzylic methyl group without affecting the pyrrolidin-3-ol core.

Table 3: Potential Transformations of the Aromatic Moiety

| Reaction Type | Reagents and Conditions | Potential Product |

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted aromatic ring |

| Bromination | Br₂, FeBr₃ | Bromo-substituted aromatic ring |

| Benzylic Oxidation | KMnO₄, heat | Carboxylic acid at the benzylic position |

Stereoselective Functionalization of the Pyrrolidine Ring

Achieving stereocontrol in the functionalization of the pyrrolidine ring is crucial for the synthesis of chiral molecules with specific biological activities. This can be accomplished through various stereoselective synthetic methods.

The synthesis of chiral 3-hydroxypyrrolidines can be achieved through several routes, including the use of chiral starting materials or asymmetric synthesis methodologies nih.govnih.govdocumentsdelivered.com. For instance, enantiomerically pure 3-hydroxypyrrolidine derivatives can be prepared from chiral precursors like 4-halo-3-hydroxybutyrate google.com. Palladium-catalyzed C(sp³)–H arylation has been used for the regio- and stereoselective functionalization of pyrrolidines at the C-4 position, directed by a group at C-3 acs.org. Furthermore, metal-catalyzed diverted N-H insertion reactions of diazocarbonyl compounds with β-aminoketone derivatives provide a stereoselective route to highly functionalized proline derivatives nih.gov. Three-component reactions catalyzed by Lewis acids, such as Yb(OTf)₃, can lead to the diastereoselective synthesis of polysubstituted pyrrolidines organic-chemistry.org.

Table 4: Approaches to Stereoselective Functionalization

| Approach | Description |

| Chiral Pool Synthesis | Utilization of enantiomerically pure starting materials. |

| Asymmetric Catalysis | Employment of chiral catalysts to induce stereoselectivity. |

| Substrate-Controlled Diastereoselective Reactions | The existing stereochemistry of the molecule directs the stereochemical outcome of a reaction. |

Ring Expansion and Contraction Reactions

The five-membered pyrrolidine ring can undergo skeletal rearrangements to form larger or smaller rings, providing access to different heterocyclic scaffolds.

Ring Expansion: A common method for the one-carbon ring expansion of cyclic amino alcohols is the Tiffeneau-Demjanov rearrangement synarchive.comwikipedia.orgwikipedia.orgrsc.orgd-nb.info. In the context of a derivative of this compound, this would first involve the introduction of an aminomethyl group adjacent to the hydroxyl group. Treatment of the resulting 1,2-amino alcohol with nitrous acid would generate a diazonium salt, which upon rearrangement, could lead to a six-membered piperidine ring acs.org. This provides a synthetic route from pyrrolidines to piperidines nih.govbeilstein-journals.orgacs.orgresearchgate.net.

Ring Contraction: While less common for pyrrolidines compared to larger rings, ring contraction reactions are a known transformation in heterocyclic chemistry. Such reactions would lead to the formation of a four-membered azetidine ring. The specific conditions required for such a transformation would depend on the substitution pattern of the pyrrolidine ring and the nature of the reagents employed.

Table 5: Ring Expansion and Contraction Reactions

| Transformation | Reaction | Resulting Ring System |

| Ring Expansion | Tiffeneau-Demjanov Rearrangement | Piperidine |

| Ring Contraction | [Specific conditions required] | Azetidine |

Role of 1 2 Methylbenzyl Pyrrolidin 3 Ol As a Synthetic Building Block

Precursor for Complex Heterocyclic Systems

The pyrrolidine (B122466) ring is a fundamental structural motif found in a wide array of biologically active natural products and synthetic pharmaceuticals. beilstein-journals.org Consequently, substituted pyrrolidines like 1-(2-Methylbenzyl)pyrrolidin-3-ol are classified as important heterocyclic building blocks in medicinal chemistry and drug discovery. beilstein-journals.orgbldpharm.com The inherent functionality of this compound—a secondary alcohol and a tertiary amine—provides two reactive centers that can be independently or concertedly manipulated to construct more elaborate heterocyclic systems.

The pyrrolidine core can be incorporated into larger, fused, or spirocyclic ring systems. For instance, the alcohol group can be oxidized to a ketone, which can then participate in condensation or cycloaddition reactions to form bicyclic structures. The tertiary amine can act as a nucleophile or a base, facilitating intramolecular reactions that lead to the formation of new rings. The synthesis of complex structures such as pyrrolo[3,4-b]pyridin-5-ones often relies on the strategic use of substituted pyrrolidine precursors. nih.gov Similarly, the synthesis of 1,5-substituted pyrrolidin-2-ones highlights the utility of the pyrrolidine scaffold in creating diverse heterocyclic compounds. nih.gov

Table 1: Examples of Complex Heterocyclic Systems Derived from Pyrrolidine Precursors

| Heterocyclic System | Synthetic Strategy | Potential Application |

| Pyrrolo[3,4-b]pyridin-5-ones | Multicomponent reactions (e.g., Ugi-Zhu) followed by intramolecular cyclization. nih.gov | Medicinal chemistry, materials science. nih.gov |

| 1,5-Disubstituted Pyrrolidin-2-ones | Lewis acid-catalyzed ring-opening of donor-acceptor cyclopropanes with primary amines followed by lactamization. nih.gov | Pharmacology and medicinal chemistry. nih.gov |

| Fused and Spirocyclic Heterocycles | Intramolecular cyclization reactions initiated by functional group manipulation of the pyrrolidine ring. | Drug discovery and development. |

| meta-Hetarylanilines | Three-component benzannulation reactions using heterocyclic 1,3-diketones. beilstein-journals.org | Medicinal chemistry, materials, and coordination chemistry. beilstein-journals.org |

Scaffold for Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) is a synthetic strategy aimed at producing collections of structurally diverse small molecules, which can then be screened for biological activity. rsc.org The goal of DOS is to efficiently explore a large area of chemical space to identify novel molecular scaffolds with potential therapeutic applications. rsc.org this compound is an excellent scaffold for DOS due to its inherent structural and functional group diversity.

The molecule possesses several key features that make it amenable to DOS:

Multiple Functional Groups: The presence of a secondary alcohol and a tertiary amine allows for a wide range of chemical transformations at these positions.

Chirality: The stereocenter at the 3-position of the pyrrolidine ring provides a foundation for the synthesis of stereochemically complex molecules.

Aromatic Ring: The 2-methylbenzyl group can be functionalized through electrophilic aromatic substitution or other cross-coupling reactions, further increasing molecular diversity.

Starting from this single scaffold, a library of compounds with significant structural variations can be generated by systematically modifying each of these features. For example, the alcohol can be acylated, alkylated, or oxidized, while the aromatic ring can be halogenated, nitrated, or coupled with other aromatic systems. This approach allows for the rapid generation of a multitude of distinct compounds from a common starting material. The use of heterocyclic scaffolds, such as in the diversity-oriented synthesis of spiroannulated benzofuran-3-ones, demonstrates the power of this strategy in generating novel chemical entities. nih.gov

Table 2: Features of this compound as a DOS Scaffold

| Feature | Potential Modifications | Resulting Diversity |

| Secondary Alcohol | Acylation, alkylation, oxidation, etherification | Introduction of various ester, ether, and ketone functionalities. |

| Tertiary Amine | Quarternization, oxidation to N-oxide | Alteration of basicity and nucleophilicity. |

| Pyrrolidine Ring | Ring-opening, ring-expansion, N-debenzylation | Access to different heterocyclic and acyclic scaffolds. |

| Aromatic Ring | Electrophilic aromatic substitution (e.g., halogenation, nitration), cross-coupling reactions | Introduction of substituents on the benzyl (B1604629) group, leading to significant structural diversification. |

| Chirality | Use of either (R) or (S) enantiomer | Generation of enantiomerically pure libraries of compounds. |

Applications in the Synthesis of Chiral Auxiliaries and Ligands

Chiral auxiliaries and ligands are essential tools in asymmetric synthesis, enabling the stereoselective formation of one enantiomer of a product over the other. The structural features of this compound, particularly its chirality and the presence of both a nitrogen and an oxygen atom, make it an attractive candidate for the development of new chiral auxiliaries and ligands.

As a chiral 1,3-amino alcohol, it can be used to synthesize ligands for metal-catalyzed asymmetric reactions. The nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. For example, similar amino alcohol structures have been successfully employed in the asymmetric addition of organozinc reagents to aldehydes. metu.edu.tr

Furthermore, the pyrrolidine backbone is a common feature in many successful chiral catalysts and auxiliaries. The rigidity of the five-membered ring helps to create a well-defined chiral pocket around the metal center, leading to high levels of enantioselectivity. The 2-methylbenzyl group can also play a role in stereodifferentiation by providing steric hindrance that favors one reaction pathway over another. The synthesis of novel chiral ligands often involves the transformation of chiral building blocks like substituted pyrrolidines. metu.edu.tr

Table 3: Potential Applications of this compound in Chiral Synthesis

| Application | Role of this compound | Example of Reaction |

| Chiral Ligand | Forms a chiral complex with a metal catalyst. | Asymmetric hydrogenation, hydrosilylation, or carbon-carbon bond-forming reactions. |

| Chiral Auxiliary | Temporarily attached to a substrate to direct a stereoselective reaction. | Asymmetric alkylation or acylation of a carbonyl compound. |

| Organocatalyst | The amine functionality can act as a chiral base or nucleophile. | Asymmetric Michael additions or aldol (B89426) reactions. |

| Chiral Resolving Agent | Forms diastereomeric salts with a racemic mixture, allowing for their separation. | Resolution of racemic acids or other chiral molecules. |

Future Directions and Perspectives in the Chemical Research of 1 2 Methylbenzyl Pyrrolidin 3 Ol

Development of Novel and Sustainable Synthetic Routes

The pursuit of novel and sustainable synthetic routes for complex molecules like 1-(2-Methylbenzyl)pyrrolidin-3-ol is a cornerstone of modern chemical research. Future efforts in this area are likely to be guided by the principles of green chemistry, aiming to reduce environmental impact through the use of safer solvents, reduced energy consumption, and the minimization of waste.

One promising approach is the application of diversity-oriented synthesis, such as the Ugi four-component reaction (Ugi-4CR). This method has been successfully employed for the synthesis of 1-benzyl-pyrrolidin-3-ol analogues, demonstrating its potential for creating a library of structurally diverse compounds from simple starting materials in a single step. beilstein-journals.org The use of methanol (B129727) as a solvent in these reactions, especially at elevated temperatures, has been shown to produce high yields. beilstein-journals.org Future research could adapt this methodology for the synthesis of this compound, potentially exploring more environmentally benign solvents like ethanol, which has been shown to be effective for the synthesis of other pyrrolidine (B122466) derivatives. nih.gov

The stereoselective synthesis of pyrrolidine derivatives is also of paramount importance, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. Future research will likely focus on developing catalytic asymmetric methods to produce enantioenriched this compound. Strategies combining H/D exchange and 1,3-dipolar cycloaddition have been used to create α-deuterated pyrrolidine derivatives with high stereoselectivity, offering a pathway for introducing isotopic labels for mechanistic studies. arabjchem.org

The following table summarizes potential sustainable synthetic approaches for this compound:

| Synthetic Approach | Key Features | Potential Advantages |

| Ugi Four-Component Reaction | Multi-component reaction, diversity-oriented synthesis. | High efficiency, atom economy, access to diverse analogues. |

| Catalytic Cascade Reactions | Multiple transformations in a single step. | Reduced workup, shorter synthesis time, increased yield. |

| Asymmetric Catalysis | Enantioselective synthesis. | Access to specific stereoisomers, crucial for biological applications. |

| Green Solvents | Use of environmentally friendly solvents like ethanol. | Reduced environmental impact, safer reaction conditions. |

Advanced Computational Modeling for Reaction Prediction and Optimization

Computational chemistry has become an indispensable tool in modern drug discovery and chemical synthesis. For this compound, advanced computational modeling can provide deep insights into its structure, reactivity, and potential interactions, thereby guiding experimental work.

Density Functional Theory (DFT) calculations, for example, can be employed to elucidate reaction mechanisms and predict the feasibility of proposed synthetic routes. Such studies have been used to understand the reaction between 3-pyrrolin-2-one derivatives and amines, providing a detailed picture of the potential energy surface and identifying the most favorable reaction pathways. nih.gov Similar in-silico investigations for the synthesis of this compound could help in optimizing reaction conditions and selecting the most effective catalysts.

Molecular docking and molecular dynamics (MD) simulations are powerful techniques for exploring the potential biological targets of a molecule. For analogues of 1-benzyl-pyrrolidin-3-ol, these methods have been used to investigate their binding modes with proteins like caspase-3, an enzyme involved in apoptosis. beilstein-journals.org By constructing a computational model of this compound, researchers could screen it against a wide range of biological targets, predicting its potential therapeutic applications.

Quantitative Structure-Activity Relationship (QSAR) studies offer a way to correlate the structural features of a series of compounds with their biological activity. A 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) has been successfully applied to benzyl (B1604629) vinylogous derivatives to build predictive models for their inhibitory activity against phosphodiesterases. researchgate.netnih.gov Creating a QSAR model for a library of this compound derivatives could accelerate the identification of lead compounds with enhanced activity.

The following table outlines the application of various computational models in the research of this compound:

| Computational Method | Application | Expected Outcome |

| Density Functional Theory (DFT) | Mechanistic studies of synthetic reactions. | Prediction of reaction pathways and optimization of conditions. |

| Molecular Docking | Prediction of binding modes with biological targets. | Identification of potential therapeutic targets. |

| Molecular Dynamics (MD) Simulations | Analysis of the stability of ligand-protein complexes. | Understanding the dynamic behavior and binding stability. |

| 3D-QSAR/CoMFA | Correlation of structure with biological activity. | Design of new derivatives with improved potency. |

Exploration of New Chemical Transformations and Derivatizations

The core structure of this compound offers multiple sites for chemical modification, opening up a vast chemical space for the creation of new derivatives with potentially unique properties. Future research will undoubtedly focus on exploring these derivatization possibilities to generate novel molecular entities.

The hydroxyl group at the 3-position of the pyrrolidine ring is a prime handle for further functionalization. It can be a precursor for the synthesis of various esters, ethers, and other functional groups, which could modulate the compound's physicochemical properties and biological activity. For instance, the synthesis of 1β-methyl-2-(5-substituted imidazolino pyrrolidin-3-ylthio)carbapenem derivatives highlights how the 3-position can be modified to create potent antibacterial agents. nih.gov

The secondary amine within the pyrrolidine ring also presents opportunities for derivatization. While the nitrogen is already substituted with a 2-methylbenzyl group, further reactions could be explored, although these would be more challenging.

Diversity-oriented synthesis, as mentioned earlier, is a powerful strategy for generating a wide range of derivatives. By systematically varying the components in a multi-component reaction, a library of this compound analogues can be rapidly synthesized. beilstein-journals.org This approach allows for the exploration of a broad range of chemical space and the identification of structure-activity relationships.

The synthesis of bis-heterocyclic compounds linked by various spacers is another area of interest. Symmetrical bis-pyrrolo[2,3-d]pyrimidines and bis-purines have been synthesized and shown to possess antiproliferative activity. acs.org Similar strategies could be applied to this compound, linking two units together to explore potential bivalent interactions with biological targets.

Integration of Automated Synthesis and High-Throughput Experimentation

The integration of automated synthesis and high-throughput experimentation (HTE) is set to revolutionize chemical research by accelerating the pace of discovery. For a compound like this compound, these technologies can be leveraged to rapidly optimize synthetic reactions and screen for desired properties.

Automated synthesis platforms can perform a large number of reactions in parallel, allowing for the rapid screening of different catalysts, solvents, and reaction conditions. This approach has been used to optimize the synthesis of various heterocyclic compounds. A Design of Experiments (DoE) method, coupled with automated synthesis, can efficiently identify the optimal conditions for a given reaction with a minimal number of experiments. nih.gov

High-throughput screening (HTS) allows for the rapid evaluation of the biological activity of large libraries of compounds. Pyrrolinone derivatives have been identified as a novel class of P2X3 receptor antagonists through HTS, demonstrating the power of this technique in discovering new lead structures. A library of this compound derivatives could be screened against a panel of biological targets to identify new therapeutic applications.

The data generated from HTE and HTS can be used to train machine learning algorithms, which can then predict the outcomes of future experiments and suggest new molecules with desired properties. This iterative cycle of design, synthesis, testing, and learning is at the heart of modern drug discovery and will be a key driver of future research on this compound.

The following table details the potential impact of automated technologies on the research of this compound:

| Technology | Application | Benefit |

| Automated Synthesis | Optimization of reaction conditions. | Increased efficiency, reduced development time. |

| High-Throughput Experimentation (HTE) | Rapid screening of catalysts and reagents. | Accelerated discovery of optimal synthetic routes. |

| High-Throughput Screening (HTS) | Evaluation of biological activity of compound libraries. | Rapid identification of lead compounds for drug discovery. |

| Machine Learning | Analysis of large datasets from HTE/HTS. | Predictive modeling for designing new and improved derivatives. |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Methylbenzyl)pyrrolidin-3-ol, and how can yield and purity be maximized?

- Methodological Answer : The synthesis typically involves alkylation of pyrrolidin-3-ol derivatives with 2-methylbenzyl halides. Key steps include controlling reaction temperature (60–80°C) and using catalysts like potassium carbonate to facilitate nucleophilic substitution. Purification via column chromatography (silica gel, ethyl acetate/hexane) improves purity . Microwave-assisted synthesis (e.g., 150°C for 20 hours) can enhance reaction efficiency and yield .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?

- Methodological Answer :

- 1H NMR : Look for signals corresponding to the pyrrolidine ring (δ 3.3–3.5 ppm for C3-OH and δ 1.8–2.2 ppm for methylene groups) and the 2-methylbenzyl moiety (δ 2.3 ppm for CH3, δ 7.2–7.4 ppm for aromatic protons) .

- MS : Molecular ion peak at m/z ~205 (C12H17NO) confirms the molecular weight. Fragmentation patterns should align with pyrrolidine ring cleavage and benzyl group retention .

Q. What stability considerations are critical for storing this compound?

- Methodological Answer : Store under inert atmosphere (argon/nitrogen) at −20°C to prevent oxidation. Monitor for decomposition via TLC or HPLC, particularly for hydroxyl group degradation or benzyl ring oxidation. Use amber vials to avoid photodegradation .

Advanced Research Questions

Q. How does stereochemistry at the pyrrolidine C3 position influence biological activity, and what chiral resolution methods are effective?

- Methodological Answer : Enantiomers may exhibit divergent receptor binding (e.g., dopamine or serotonin receptors). Use chiral HPLC (e.g., Chiralpak® AD-H column) with hexane/isopropanol (90:10) to resolve enantiomers. Compare circular dichroism (CD) spectra to assign absolute configuration .

Q. What analytical methodologies are recommended for detecting trace impurities or decomposition products in synthesized batches?

- Methodological Answer : Employ UPLC-MS with a C18 column (gradient: 0.1% formic acid in water/acetonitrile). Reference standards (e.g., pyridin-2-ol or pyrrolidinone derivatives) aid in identifying byproducts like oxidized benzyl groups or ring-opened species .

Q. How can enantioselective synthesis of this compound be optimized using asymmetric catalysis?

- Methodological Answer : Utilize chiral auxiliaries (e.g., (R)-BINOL) or organocatalysts (e.g., proline derivatives) during alkylation. Kinetic resolution via lipase-mediated transesterification (e.g., Candida antarctica lipase B) can enhance enantiomeric excess (ee >95%) .

Q. What experimental strategies address contradictions in reported biological activity data across studies?

- Methodological Answer : Standardize assay conditions (e.g., cell lines, receptor density, and incubation time). Use isothermal titration calorimetry (ITC) to quantify binding affinities and compare with SAR models. Cross-validate using molecular docking (e.g., AutoDock Vina) to identify critical binding residues .

Q. How can adsorption properties of this compound on laboratory surfaces impact experimental reproducibility?

- Methodological Answer : Pre-treat glassware with silanizing agents to minimize non-specific adsorption. Quantify surface interactions via quartz crystal microbalance (QCM) studies. Use inert materials (e.g., PTFE) for storage and reaction vessels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。